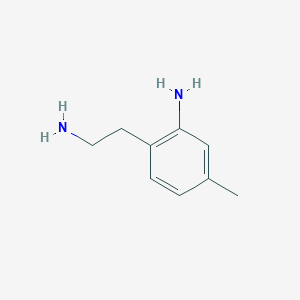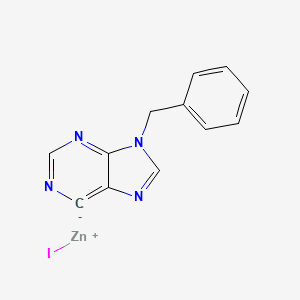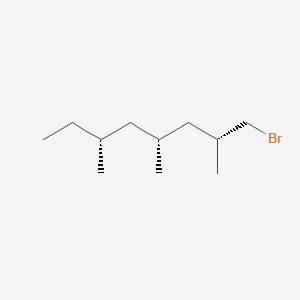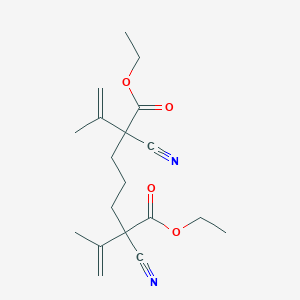
1,1,1-Trifluoro-3,3,3-tris(phenylsulfanyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-3,3,3-tris(phenylsulfanyl)propan-2-one is a chemical compound with the molecular formula C15H11F3OS3 It is characterized by the presence of three phenylsulfanyl groups and a trifluoromethyl group attached to a propan-2-one backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3,3,3-tris(phenylsulfanyl)propan-2-one typically involves the reaction of 1,1,1-trifluoroacetone with thiophenol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by column chromatography or recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trifluoro-3,3,3-tris(phenylsulfanyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the fluorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of alcohols
Substitution: Formation of substituted trifluoromethyl derivatives
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-3,3,3-tris(phenylsulfanyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including its effects on enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trifluoro-3,3,3-tris(phenylsulfanyl)propan-2-one involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The phenylsulfanyl groups can interact with thiol groups in proteins, potentially leading to enzyme inhibition or modulation of protein function. The exact pathways and molecular targets depend on the specific biological context and the nature of the interactions.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trifluoro-3-phenyl-2-propanone: Similar structure but lacks the phenylsulfanyl groups.
1,1,1-Trifluoro-2-butanone: Contains a trifluoromethyl group but has a different carbon backbone.
1,1,1-Trifluoro-2-propanol: Contains a trifluoromethyl group but has an alcohol functional group instead of a ketone.
Uniqueness
1,1,1-Trifluoro-3,3,3-tris(phenylsulfanyl)propan-2-one is unique due to the presence of three phenylsulfanyl groups, which impart distinct chemical and physical properties. These groups can participate in various chemical reactions, making the compound versatile for synthetic applications. Additionally, the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it suitable for biological and industrial applications.
Propiedades
Número CAS |
193221-87-3 |
|---|---|
Fórmula molecular |
C21H15F3OS3 |
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-3,3,3-tris(phenylsulfanyl)propan-2-one |
InChI |
InChI=1S/C21H15F3OS3/c22-20(23,24)19(25)21(26-16-10-4-1-5-11-16,27-17-12-6-2-7-13-17)28-18-14-8-3-9-15-18/h1-15H |
Clave InChI |
GERNFIVXMAAEIU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC(C(=O)C(F)(F)F)(SC2=CC=CC=C2)SC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(6,7-Dimethoxy-2,4-Dihydroindeno[1,2-C]pyrazol-3-Yl)phenol](/img/structure/B12579931.png)

![4-Methyl-2-{[(pyridin-2-yl)methyl]amino}phenol](/img/structure/B12579937.png)



![4-Quinolinamine, 7-chloro-N-[3-[[(1,1-dimethylethyl)amino]methyl]-4-fluorophenyl]-](/img/structure/B12579966.png)
![2,2'-(Ethane-1,1-diyl)bis[4,6-di(propan-2-yl)phenol]](/img/structure/B12579973.png)
![[(2S)-2-(12-methoxydodecanoyloxy)-3-phosphonooxypropyl] 12-methoxydodecanoate](/img/structure/B12579976.png)
![Acetamide,N-[2-[(1-oxido-pyridin-2-YL)amino]ethyl]-](/img/structure/B12579991.png)
![2H-Pyran-2-one, 4-[(4-acetylphenyl)ethynyl]-6-methyl-](/img/structure/B12579997.png)
![N-(3-Chloroisoquinolin-5-yl)-N'-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B12579998.png)

![Lithium bicyclo[6.1.0]nona-1(8),2,4,6-tetraen-9-ide](/img/structure/B12580027.png)
